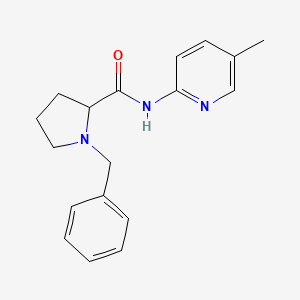![molecular formula C20H17N3O3 B7565688 N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B7565688.png)
N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide, also known as NM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of N-arylated pyridine carboxamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用機序
The mechanism of action of N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. In addition, N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide has been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects
N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide can improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide in lab experiments is its high potency and selectivity. N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide has been shown to have a high affinity for its target enzymes and receptors, which makes it an ideal compound for studying their biological functions. Another advantage of using N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide is its low toxicity and minimal side effects, which makes it a safe compound to use in lab experiments. However, one limitation of using N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions in research that can be explored with N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide. One direction is to further investigate its neuroprotective effects and potential therapeutic applications in the treatment of neurodegenerative diseases. Another direction is to explore its anticancer properties and potential use as a chemotherapeutic agent. Additionally, future research can focus on developing new derivatives of N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide with improved efficacy and selectivity for its target enzymes and receptors. Finally, future research can explore the potential use of N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide in combination with other drugs to enhance its therapeutic effects.
合成法
N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-aminopyridine with 2-hydroxy-5-methylbenzoic acid, followed by the coupling of the resulting intermediate with 3-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amino group using palladium on charcoal and hydrogen gas. The resulting compound is then purified using column chromatography to obtain pure N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide.
科学的研究の応用
N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of science, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide has been shown to have anticancer properties and can potentially be used as a chemotherapeutic agent. In drug discovery, N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
特性
IUPAC Name |
N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-13-7-8-18(24)17(10-13)23-19(25)14-4-2-6-16(11-14)22-20(26)15-5-3-9-21-12-15/h2-12,24H,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFKNTYVLANOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

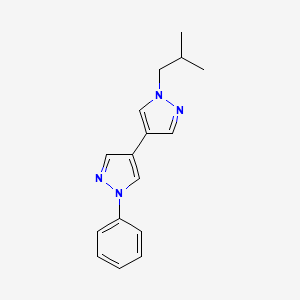
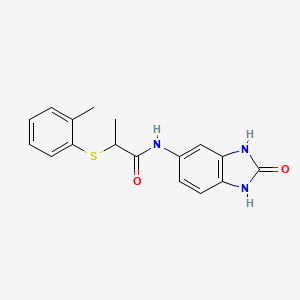
![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methylphenyl)sulfanylethanone](/img/structure/B7565631.png)
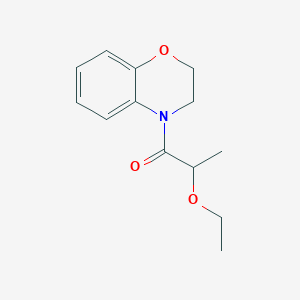
![2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7565647.png)
![2-[4-[[butyl(methyl)amino]methyl]piperidin-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B7565653.png)


![2,2-Dimethyl-3-[[2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]propanamide](/img/structure/B7565680.png)
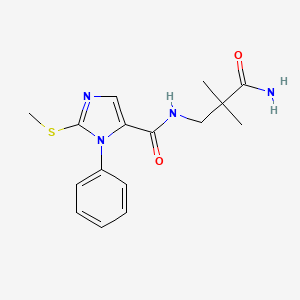
![N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide](/img/structure/B7565689.png)
![2-Methyl-5-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565697.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-4-(4-methylpyrazol-1-yl)benzamide](/img/structure/B7565698.png)
